Sankei
Sankei
Brand Name:
Vulcanchem
CAS No.:
115761-49-4
VCID:
VC20861865
InChI:
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1
SMILES:
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula:
C31H27N11Na2O11S3
Molecular Weight:
871.8 g/mol
Sankei
CAS No.: 115761-49-4
Cat. No.: VC20861865
Molecular Formula: C31H27N11Na2O11S3
Molecular Weight: 871.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115761-49-4 |
|---|---|
| Molecular Formula | C31H27N11Na2O11S3 |
| Molecular Weight | 871.8 g/mol |
| IUPAC Name | disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
| Standard InChI Key | JSKZWIGBDHYSGI-UCSXVCBISA-L |
| Isomeric SMILES | CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| SMILES | CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator